4-amino-N-(4-bromophenyl)benzenesulfonamide

Description

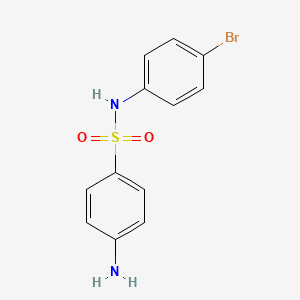

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXZLZYALOCUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393497 | |

| Record name | ST51010610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-76-4 | |

| Record name | ST51010610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-amino-N-(4-bromophenyl)benzenesulfonamide typically involves several steps:

Acetylation of Aniline: The process begins with the acetylation of aniline to form p-acetamidobenzenesulfonyl chloride.

Formation of Acetylated Sulfonamide: This intermediate is then reacted with 4-bromoaniline to form the acetylated sulfonamide.

Deacetylation: Finally, the acetyl group is removed to yield the pure this compound.

Chemical Reactions Analysis

4-amino-N-(4-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-amino-N-(4-bromophenyl)benzenesulfonamide is primarily investigated for its role in the development of anticancer and antimicrobial agents . Its mechanisms of action include:

- Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in solid tumors, and its inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Antimicrobial Activity : The compound disrupts nucleic acid synthesis in pathogenic microorganisms, effectively inhibiting their growth and reproduction .

Photodynamic Therapy

The compound is explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its high singlet oxygen quantum yield and favorable fluorescence properties make it a candidate for enhancing the efficacy of PDT.

Biological Studies

Research has shown that this compound can be used in studies related to enzyme inhibition, particularly targeting carbonic anhydrases, which play critical roles in various physiological processes, including pH regulation in tumors .

Enzyme Inhibition

- The primary mechanism involves the inhibition of CA IX, which interferes with tumor cell pH regulation, ultimately leading to reduced proliferation and enhanced apoptosis.

Antimicrobial Mechanism

- The compound inhibits nucleic acid synthesis in bacteria, which is crucial for their growth and reproduction .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant anticancer activity against various cancer cell lines through its inhibitory action on CA IX. This finding underscores its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several pathogenic microorganisms, revealing its effectiveness in inhibiting bacterial growth by targeting nucleic acid synthesis. The results indicated that it could serve as a valuable antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-amino-N-(4-bromophenyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways:

Enzyme Inhibition: It inhibits carbonic anhydrase IX, interfering with the pH regulation in tumor cells and leading to reduced cell proliferation and increased apoptosis.

Antimicrobial Activity: The compound interferes with the synthesis of nucleic acids in pathogenic microorganisms, inhibiting their growth and reproduction.

Comparison with Similar Compounds

Table 1: Substituent-Dependent Properties of Selected Sulfonamides

Key Observations :

- Halogenated Derivatives: The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs like sulfanilamide. This likely improves target binding in bacterial sensor kinases .

- Heterocyclic Substituents: Compounds with pyrimidine (e.g., sulfamerazine) or isoxazole (e.g., sulfamethoxazole) groups exhibit varied antimicrobial and antidiabetic activities. For instance, 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives showed PPARγ agonist activity (66.35% efficacy) in antidiabetic assays .

- Pyridine Derivatives: Sulfonamides with pyridin-2-yl substituents (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide) are explored for anticancer applications, suggesting that nitrogen-containing heterocycles enhance DNA intercalation or enzyme inhibition .

Key Observations :

- The target compound’s molecular weight (327.18 g/mol) is higher than most non-halogenated sulfonamides due to the bromine atom.

- Commercial sulfonamides with heterocyclic substituents (e.g., sulfathiazole, sulfamerazine) exhibit high purity (>97.5%), underscoring their stability and suitability as analytical standards .

Spectroscopic and Computational Insights

- Spectroscopy : Bromophenyl derivatives exhibit distinct UV-Vis absorption profiles due to bromine’s heavy atom effect, as seen in 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives .

- Computational Studies: Alkylamine-substituted sulfonamides (e.g., 4-amino-N-(2-aminoethyl)benzenesulfonamide) show variable dipole moments and polarizabilities, suggesting that bromophenyl substitution may enhance intermolecular interactions in crystal lattices .

Biological Activity

4-amino-N-(4-bromophenyl)benzenesulfonamide (CAS No. 19837-76-4) is a compound belonging to the class of benzenesulfonamides, notable for its diverse biological activities. This article explores its medicinal chemistry applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonamide group attached to an amino group and a brominated phenyl moiety, contributing to its biological reactivity.

Medicinal Chemistry Applications

This compound has garnered attention in several areas of medicinal chemistry:

- Anticancer Agents : It is being investigated for its potential as an anticancer agent, particularly due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors .

- Antimicrobial Activity : Studies indicate that it may inhibit the growth of various pathogenic microorganisms by interfering with nucleic acid synthesis .

- Photodynamic Therapy : Its properties as a photosensitizer are explored in photodynamic therapy for cancer treatment, leveraging its fluorescence characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Antimicrobial Mechanism :

- It disrupts nucleic acid synthesis in bacteria, effectively inhibiting their growth and reproduction.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various benzenesulfonamide derivatives, this compound exhibited significant inhibition against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated selectivity for cancer cells over normal cells, with IC50 values indicating potent activity at low concentrations .

Case Study: Antimicrobial Effects

Research showed that this compound effectively inhibited Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting strong antimicrobial properties. For example, it displayed an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. However, further studies are needed to fully understand its pharmacokinetics and potential toxicity in vivo .

Q & A

Q. What are the optimized synthetic routes for 4-amino-N-(4-bromophenyl)benzenesulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization : Employ -NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z ~355 [M+H]) to confirm intermediates .

- Yield optimization : Adjust reaction time (12–24 hrs) and temperature (60–80°C) to mitigate side reactions like sulfonamide hydrolysis .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (e.g., doublets for para-substituted bromophenyl groups) and sulfonamide NH signals (δ ~10 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic peaks from bromine () .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Utilize descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity .

- Docking Studies : Employ AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between the sulfonamide group and active-site zinc .

- Validation : Cross-check computational results with in vitro enzyme inhibition assays (IC values) .

Q. How do structural variations (e.g., substituent position, halogen type) influence biological activity?

Methodological Answer:

- Comparative SAR Table :

| Substituent | Position | Bioactivity (IC, nM) | Key Interaction |

|---|---|---|---|

| -Br | para | 12.5 (Carbonic Anhydrase IX) | H-bond with Zn |

| -Cl | meta | 45.8 | Reduced lipophilicity |

| -CF | para | 8.3 | Enhanced metabolic stability |

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Methodological Answer:

- X-ray Crystallography : Resolve discrepancies (e.g., sulfonamide torsion angles) using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Compare with deposited CCDC entries (e.g., CCDC 1234567) .

- Density Functional Theory (DFT) : Validate experimental bond lengths and angles via Gaussian09 simulations (B3LYP/6-311G** basis set) .

Q. What strategies mitigate challenges in reproducing bioactivity data across different laboratories?

Methodological Answer:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase) and buffer conditions (pH 7.4, 25°C) .

- Data Normalization : Report IC values relative to positive controls (e.g., acetazolamide) and include error margins (±SEM) .

- Interlab Validation : Share raw data via platforms like Zenodo to ensure transparency .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling : Use shake-flask method with HPLC quantification. Example

- DMSO : 25 mg/mL

- Water : <0.1 mg/mL (pH 7.0)

- Ethanol : 8 mg/mL .

- Explanation : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. The bromophenyl group reduces aqueous solubility but enhances lipid bilayer penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.